molecular formula C15H10F2O6 B13778468 3,3'-Methylenebis(5-fluoro-2-hydroxybenzoic acid)

3,3'-Methylenebis(5-fluoro-2-hydroxybenzoic acid)

Cat. No.: B13778468
M. Wt: 324.23 g/mol
InChI Key: DHTUSJZHAWXCNM-UHFFFAOYSA-N
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Description

3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorinated hydroxybenzoic acid moieties connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two aromatic rings. The reaction conditions often include the use of sulfuric acid as a catalyst and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid).

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic rings and hydroxy groups enable it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or cytotoxic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) is unique due to the presence of two fluorinated hydroxybenzoic acid moieties connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10F2O6

Molecular Weight

324.23 g/mol

IUPAC Name

3-[(3-carboxy-5-fluoro-2-hydroxyphenyl)methyl]-5-fluoro-2-hydroxybenzoic acid

InChI

InChI=1S/C15H10F2O6/c16-8-2-6(12(18)10(4-8)14(20)21)1-7-3-9(17)5-11(13(7)19)15(22)23/h2-5,18-19H,1H2,(H,20,21)(H,22,23)

InChI Key

DHTUSJZHAWXCNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)F)C(=O)O)O)O)C(=O)O)F

Origin of Product

United States

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